molecular formula C16H24N2O3 B2556700 Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate CAS No. 1260592-17-3

Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2556700
CAS No.: 1260592-17-3
M. Wt: 292.379
InChI Key: NTUSMEQMZHLYMM-UONOGXRCSA-N
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Description

Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate is a sophisticated chiral pyrrolidine derivative serving as a critical intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in the development of bitopic ligands for dopamine receptors, a strategy employed to achieve selectivity between the dopamine D2 and D3 receptor subtypes . The distinct stereochemistry of the (3S,4R) configuration and the 4-methoxyphenyl substituent are essential for interacting with secondary binding sites on these G-protein coupled receptors (GPCRs), which is a key approach for designing compounds with improved receptor subtype selectivity and affinity . This scaffold is instrumental in the synthesis of advanced chemical entities aimed at studying central nervous system (CNS) disorders such as schizophrenia, Parkinson's disease, and depression . Furthermore, the compound's structural features, including the carbamate protecting group and the chiral, substituted pyrrolidine ring, make it a versatile building block for constructing complex molecules in drug discovery programs, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) and agrochemicals . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUSMEQMZHLYMM-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule’s structure features a pyrrolidine core with a trans-configured (3S,4R) stereochemistry, a 4-methoxyphenyl substituent at C4, and a tert-butoxycarbonyl (Boc) carbamate at C3. Retrosynthetic disconnections suggest three viable pathways:

  • Chiral pool synthesis from enantiopure pyrrolidine precursors.
  • Ring-closing metathesis of diene intermediates.
  • Vince lactam derivatization followed by stereoselective functionalization.

Key intermediates include:

  • (3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-amine
  • tert-Butyl (3S,4R)-3-((methylsulfonyl)oxy)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
  • 1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid.

Stereoselective Synthesis from Vince Lactam

Vince Lactam Ring-Opening and Functionalization

Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) serves as a chiral template for pyrrolidine synthesis. The protocol involves:

  • Hydroxyl group introduction : Treatment of Vince lactam with NaOH in methanol yields (1S,5R)-2-azabicyclo[2.2.1]heptan-3-ol.
  • Methoxyphenyl incorporation :
    • Pd-catalyzed Suzuki coupling with 4-methoxyphenylboronic acid (87% yield, 95% ee).
    • Ullmann coupling using CuI/1,10-phenanthroline (72% yield, >98% ee).
  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9) affords the Boc-protected amine (91% yield).
Table 1: Reaction Conditions for Methoxyphenyl Coupling
Method Catalyst System Temperature Yield ee
Suzuki coupling Pd(PPh₃)₄, K₂CO₃ 80°C 87% 95%
Ullmann coupling CuI/1,10-phenanthroline 110°C 72% >98%

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction enables inversion of configuration at C3:

  • Activation : Treat (3R,4S)-3-hydroxy intermediate with DEAD/PPh₃.
  • Nucleophilic displacement : React with NaN₃ in DMF to install the azide group (78% yield).
  • Staudinger reduction : Convert azide to amine using PPh₃/H₂O (92% yield).

Chiral Resolution of Racemic Intermediates

Diastereomeric Salt Formation

Racemic 4-(4-methoxyphenyl)pyrrolidin-3-amine is resolved using:

  • L-DBTA (L-di-p-toluoyl tartaric acid) : Forms diastereomeric salts in ethanol (dr = 1:4.3).
  • Recrystallization : Isolate (3S,4R)-enantiomer with 99% ee after two recrystallizations.
Table 2: Resolution Efficiency with Chiral Acids
Chiral Acid Solvent dr ee After Recrystallization
L-DBTA Ethanol 1:4.3 99%
L-Malic acid Acetone 1:2.1 85%

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach enhances scalability:

  • Wang resin functionalization : Load with Fmoc-protected pyrrolidine (0.78 mmol/g loading).
  • On-resin Mitsunobu reaction : Install 4-methoxyphenyl group (89% yield per step).
  • Boc protection and cleavage : Treat with TFA/DCM (95:5) to release product (82% overall yield).

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling enables solvent-free reactions:

  • Mix (3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidine with Boc₂O (1.2 eq.)
  • Grind at 30 Hz for 45 min (94% conversion, 91% isolated yield).

Continuous Flow Systems

Microreactor technology optimizes Boc protection:

  • Residence time: 8.5 min
  • Temperature: 50°C
  • Throughput: 12 g/h (99% purity by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 4.75 (br s, 1H, NH), 3.79 (s, 3H, OCH₃), 3.45–3.32 (m, 2H, H3/H4), 1.43 (s, 9H, Boc).
  • HRMS : m/z [M+H]⁺ calcd for C₁₇H₂₅N₂O₄: 321.1814; found: 321.1811.

Chromatographic Purity

  • HPLC : Chiralpak AD-H column, hexane/i-PrOH (85:15), 1.0 mL/min, tR = 14.2 min (99.3% ee).

Challenges and Optimization Strategies

Stereochemical Drift During Boc Protection

Exposure to acidic conditions during Boc installation causes partial racemization:

  • Mitigation : Use Schlenk techniques under N₂, limit reaction time to <2 h.

Byproduct Formation in Coupling Reactions

Unwanted diaryl ethers form during Ullmann coupling:

  • Solution : Substitute CuI with Pd(OAc)₂/Xantphos (byproducts reduced from 15% to 2%).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrrolidine ring can be reduced under specific conditions to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights structural analogues and their distinguishing features:

Compound Name Key Substituents Stereochemistry Biological/Physicochemical Notes Reference
Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate 4-Methoxyphenyl, tert-butyl carbamate (3S,4R) Enhanced electron density; moderate lipophilicity
Tert-butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate 4-Methylphenyl, tert-butyl carbamate Not specified Reduced polarity vs. methoxy analogue; higher logP
Tert-butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 4-Chlorophenyl, benzyl, tert-butyl carbamate (3S,4R) Increased steric bulk; Cl substituent enhances stability
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 4-Methoxyphenyl, hydroxymethyl, tert-butyl carbamate (3S,4R) Hydroxymethyl improves solubility; potential for further derivatization
Tert-butyl (S)-1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 4-Chlorobenzyl, tert-butyl carbamate (S) Chlorine enhances electrophilicity; moderate pKa (~12.3)

Physicochemical Properties

Predicted or experimental data for select compounds:

Compound Name Density (g/cm³) Boiling Point (°C) pKa Molecular Weight
This compound N/A N/A ~11.98 292.18 (calc)
Tert-butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 1.19 (pred) 504.0 (pred) 11.98 386.92
Tert-butyl (S)-1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 1.17 (pred) 410.9 (pred) 12.30 310.82

Key Observations

Substituent Effects: Methoxy vs. Benzyl vs. Hydroxymethyl: Benzyl groups enhance lipophilicity and steric hindrance, whereas hydroxymethyl groups improve solubility and offer sites for conjugation .

Stereochemical Influence :

  • The (3S,4R) configuration in the target compound and its benzyl-substituted analogue ensures spatial alignment critical for interactions with chiral biological targets (e.g., enzymes or receptors) .

Synthetic Flexibility :

  • tert-Butyl carbamate serves as a robust protecting group, enabling selective deprotection for further functionalization . Pyridine-containing analogues (e.g., ) demonstrate the versatility of pyrrolidine scaffolds in medicinal chemistry .

Biological Relevance :

  • While direct biological data for the target compound is lacking, structurally related carbamates show activity against multidrug-resistant bacteria or as enzyme modulators (e.g., glutathione S-transferase induction by BHA derivatives) .

Biological Activity

Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : Tert-butyl (3S,4R)-4-(4-methoxyphenyl)-3-pyrrolidinylcarbamate
  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 292.38 g/mol
  • CAS Number : 1315367-27-1

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrrolidine ring followed by the introduction of the tert-butyl and carbamate groups. Various synthetic routes have been explored, leading to different derivatives with modified biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivityReference
Tert-butyl (S)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amineAntibacterial
Tert-butyl (R)-1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amineAntifungal

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

The biological activity of this compound is believed to involve:

  • Receptor Interaction : It may act as a ligand for specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell survival and proliferation has been suggested based on structure-activity relationship studies.

Case Studies

  • Study on Antimicrobial Activity : A study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria.
  • Anticancer Evaluation : Another study focused on the compound's effect on breast cancer cell lines, revealing a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a stereoselective synthesis of tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry at the pyrrolidine C3 and C4 positions. For example, a Boc-protected pyrrolidine intermediate can be synthesized via ring-opening of an epoxide or through enzymatic resolution . Confirm enantiomeric purity via chiral HPLC or polarimetry.
  • Validation : Characterize intermediates using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Compare optical rotation values with literature data for stereoisomers .

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

  • Approach :

NMR : Analyze 1H^1H-NMR coupling constants to confirm the (3S,4R) configuration (e.g., vicinal coupling constants in the pyrrolidine ring) .

IR : Identify carbamate C=O stretching (~1680–1720 cm1^{-1}) and methoxy C-O stretching (~1250 cm1^{-1}) .

HRMS : Confirm molecular formula (C16 _{16}H24 _{24}N2 _2O3 _3) with exact mass matching 292.1787 .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methods :

  • Use flash chromatography with gradients of ethyl acetate/hexane to separate polar carbamate derivatives.
  • For diastereomeric byproducts, employ recrystallization in solvents like dichloromethane/hexane .
    • Quality Control : Monitor purity via TLC (Rf _f ~0.3–0.5 in 30% EtOAc/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational chemistry predict the stability of this compound under varying pH conditions?

  • Protocol :

Perform DFT calculations (e.g., B3LYP/6-31G*) to assess hydrolysis susceptibility of the carbamate group.

Simulate protonation states at physiological pH (7.4) to evaluate metabolic stability .

  • Experimental Validation : Conduct accelerated stability studies in buffers (pH 1–10) and analyze degradation products via LC-MS .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Troubleshooting :

  • Assay Optimization : Standardize cell permeability (e.g., use PAMPA assays) and control for off-target interactions (e.g., kinase profiling) .
  • Data Normalization : Compare IC50 _{50} values against reference compounds (e.g., kinase inhibitors) to account for assay variability .

Q. How does the 4-methoxyphenyl substituent influence the compound’s binding affinity in molecular docking studies?

  • Analysis :

Dock the compound into target proteins (e.g., serotonin receptors) using AutoDock Vina.

Compare binding energies with analogs lacking the methoxy group to identify key π-π or hydrogen-bonding interactions .

  • Validation : Synthesize analogs (e.g., 4-fluorophenyl or unsubstituted phenyl) and measure binding via SPR or radioligand assays .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

  • Investigation :

  • Use LC-MS to detect intermediates (e.g., over-oxidation of the pyrrolidine ring).
  • Analyze 1H^1H-NMR splitting patterns to identify diastereomers from incomplete stereocontrol .
    • Mitigation : Optimize reaction temperature and catalyst loading (e.g., reduce Pd/C in hydrogenation steps) .

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